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3-Amino-3-methylcyclobutan-1-ol

Cat. No.: B2905914
CAS No.: 1403813-29-5
M. Wt: 101.149
InChI Key: NJCYYGYIMLSZJS-URHBZAFASA-N
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Description

Significance of Cyclobutane (B1203170) Ring Systems in Organic Synthesis

Cyclobutane derivatives are valuable building blocks in organic synthesis. researchgate.net The inherent ring strain of the four-membered ring makes these compounds susceptible to ring-opening reactions, providing pathways to more complex molecular architectures that are otherwise difficult to access. researchgate.netresearchgate.net Despite this reactivity, many cyclobutane compounds are stable enough to be handled under normal laboratory conditions. researchgate.net

The cyclobutane motif is found in a number of natural products, including terpenes, steroids, and lignans (B1203133), many of which exhibit significant biological activity. researchgate.netnih.gov For instance, some cyclobutane-containing lignans are investigated as potential leads for antifungal, antiviral, and anticancer drugs. nih.gov The ability to stereoselectively synthesize substituted cyclobutanes allows chemists to create a wide array of complex and functionally diverse molecules. researchgate.netorganic-chemistry.org This makes the cyclobutane framework a crucial component in the synthesis of pharmacologically active compounds and other advanced materials. researchgate.net

Overview of Amino Alcohol Scaffolds in Molecular Design

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality makes them highly versatile scaffolds in molecular design and organic synthesis. diva-portal.orgnih.gov They serve as crucial intermediates in the preparation of a wide range of bioactive compounds, chiral auxiliaries, and organocatalysts. researchgate.net

In the realm of medicinal chemistry, the amino alcohol framework is a common feature in many pharmaceuticals. researchgate.net Derivatives of amino alcohols are found in drugs with diverse therapeutic applications. researchgate.netnih.gov The ability to synthesize a variety of chiral amino alcohols is essential for fragment-based lead discovery (FBLD), a strategy used in drug development to build potent and selective drug candidates. nih.govacs.org The development of efficient synthetic routes to access diverse amino alcohol-derived fragments is an active area of research. nih.govacs.org

Structural Features and Nomenclature of 3-Amino-3-methylcyclobutan-1-ol (B2814427)

Structural Features: this compound is a specific cyclobutane amino alcohol with the chemical formula C₅H₁₁NO. nih.gov Its structure consists of a four-membered cyclobutane ring to which a hydroxyl group (-OH), an amino group (-NH₂), and a methyl group (-CH₃) are attached. The presence of both a hydroxyl and an amino group allows it to participate in a wide range of chemical reactions. The compound can exist as different stereoisomers (cis and trans) based on the relative positions of the substituents on the cyclobutane ring. nih.govtandfonline.com

Nomenclature: The naming of substituted cycloalkanes follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.orglibretexts.org The main principles involve identifying the parent cycloalkane, numbering the carbon atoms of the ring to give the substituents the lowest possible locants, and listing the substituents alphabetically. libretexts.orgyoutube.com When an alcohol group is present, it is given the highest priority for numbering, and the carbon to which it is attached is designated as position 1. libretexts.org

Following these rules, the IUPAC name for the compound is This compound . nih.gov

Below are tables detailing the chemical properties and various synonyms for this compound.

Chemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₁NO nih.gov
Molecular Weight 101.15 g/mol nih.gov
IUPAC Name This compound nih.gov
InChI InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3 nih.govfluorochem.co.uk
InChIKey NJCYYGYIMLSZJS-UHFFFAOYSA-N nih.govfluorochem.co.uk
Canonical SMILES CC1(CC(C1)O)N nih.govfluorochem.co.uk

Depositor-Supplied Synonyms for this compound

Synonym
3-Amino-3-methyl-cyclobutanol
cis-3-Amino-3-methyl-cyclobutanol
trans-3-Amino-3-methyl-cyclobutanol
(1s,3r)-3-amino-3-methylcyclobutan-1-ol
(1r,3s)-3-amino-3-methylcyclobutan-1-ol
rel-(1s,3s)-3-amino-3-methylcyclobutan-1-ol

Source: PubChem CID 72207871 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B2905914 3-Amino-3-methylcyclobutan-1-ol CAS No. 1403813-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-methylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCYYGYIMLSZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations and Isomerism in 3 Amino 3 Methylcyclobutan 1 Ol Derivatives

Elucidation of Cis-Trans Isomerism in 3-Amino-3-methylcyclobutan-1-ol (B2814427)

The primary source of isomerism in this compound is the relative orientation of the amino and hydroxyl groups across the cyclobutane (B1203170) ring. This results in two distinct diastereomers: a cis isomer and a trans isomer. nih.gov

Cis Isomer : In the cis configuration, the amino (-NH₂) and hydroxyl (-OH) groups are situated on the same side of the ring's plane.

Trans Isomer : In the trans configuration, the amino and hydroxyl groups are located on opposite sides of the ring's plane.

IsomerRelative Position of -OH and -NH₂ GroupsPubChem Identifier
cis-3-Amino-3-methylcyclobutan-1-olSame side of the cyclobutane ringCID 1403813-29-5 (example) nih.gov
trans-3-Amino-3-methylcyclobutan-1-olOpposite sides of the cyclobutane ringCID 1403813-27-3 (example) nih.gov

Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers

More advanced, stereoselective synthetic procedures have been developed to address this. One such method involves the Grignard reaction on benzyl (B1604629) 3-oxocyclobutanecarboxylate, which primarily yields the cis-7 intermediate. tandfonline.com This is followed by a series of reactions, including a Curtius rearrangement, that produce a mixture of cis-10 and trans-10, still favoring the cis isomer in a ratio of up to 5:1. tandfonline.com

Table 2: Optimization of Intermediate Synthesis tandfonline.com

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMF7096.0
2Cs₂CO₃DMF7092.0
3NaOHDMF7085.0
4K₂CO₃CH₃CN7090.0
5K₂CO₃DMSO7094.0

Impact of Stereochemistry on Molecular Reactivity Profiles

The stereochemistry of this compound is a critical determinant of its chemical reactivity. The strained cyclobutane ring itself enhances reactivity, and the specific cis or trans arrangement of the functional groups fine-tunes this reactivity by influencing their accessibility.

The compound undergoes several types of chemical reactions:

Oxidation : The amino group can be oxidized.

Reduction : The compound can be reduced to form other amines or alcohols.

Substitution : The amino group can act as a nucleophile in substitution reactions to create various derivatives.

The relative orientation of the amino and hydroxyl groups in the cis and trans isomers affects the steric hindrance around these reactive sites. For a given reaction, one isomer may present a more accessible functional group than the other, leading to different reaction rates and product distributions. For example, intramolecular reactions, such as cyclization or hydrogen bonding, may be favored in the cis isomer where the functional groups are in closer proximity, whereas intermolecular reactions might be favored for the less sterically hindered face of the trans isomer.

Investigating Isomer Stability and Degradation Kinetics

The relative stability of the cis and trans isomers and their degradation kinetics are complex issues that can be subject to conflicting reports in scientific literature. A systematic investigation is required to clarify these properties.

A recommended experimental approach involves conducting parallel stability studies on purified cis and trans isomers under identical stress conditions, such as exposure to UV light or oxidative agents. By monitoring the concentration of each isomer over time, degradation rates can be determined. Kinetic modeling, for instance, using Arrhenius plots derived from studies at different temperatures, can be employed to compare the activation energies for degradation. This allows for a quantitative comparison of the isomers' stability. Such rigorous analysis, accompanied by the publication of raw data and statistical evaluation, is essential to resolve discrepancies and provide a definitive understanding of how each stereoisomer behaves over time and under stress.

Chemical Transformations and Reactivity of 3 Amino 3 Methylcyclobutan 1 Ol

Oxidation Reactions of Amino and Hydroxyl Moieties

The presence of both an amino and a hydroxyl group allows for a range of oxidation reactions. The specific outcome of the oxidation depends on the reagents and reaction conditions employed.

Selective Oxidation Protocols

Selective oxidation of either the amino or the hydroxyl group can be achieved by choosing appropriate oxidizing agents.

Potassium Permanganate (B83412) (KMnO4): Potassium permanganate is a powerful oxidizing agent capable of oxidizing various functional groups. libretexts.org In the context of 3-Amino-3-methylcyclobutan-1-ol (B2814427), KMnO4 can oxidize the primary alcohol to a carboxylic acid and the amino group to corresponding oximes or nitriles. libretexts.org The reaction conditions, such as pH and temperature, are crucial in determining the final product. libretexts.org Under basic conditions, primary alcohols are typically oxidized to the carboxylate salt. youtube.com

Hydrogen Peroxide (H2O2): Hydrogen peroxide is another common oxidizing agent. It can be used for the oxidation of both amino and hydroxyl groups. smolecule.com In some cases, manganese complexes are used as catalysts in conjunction with hydrogen peroxide for the C-H bond oxygenation of related cyclobutane (B1203170) structures. acs.org

Table 1: Oxidation Reactions

Oxidizing Agent Functional Group Targeted Potential Products
Potassium Permanganate (KMnO4) Amino and Hydroxyl Oximes, Nitriles, Carboxylic Acids
Hydrogen Peroxide (H2O2) Amino and Hydroxyl Various oxidation products

Reduction Reactions for Derivatization

Reduction reactions are employed to modify the existing functional groups, leading to the formation of various derivatives.

Hydride Reductions

Hydride-based reducing agents are commonly used for the reduction of functional groups in organic synthesis. orgsyn.org

Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including amides, esters, and carboxylic acids to alcohols, and nitriles to amines. masterorganicchemistry.com In the context of derivatives of this compound, LiAlH4 can be used to reduce amide or nitrile functionalities that may have been introduced. smolecule.com It is a stronger reducing agent than sodium borohydride (B1222165). masterorganicchemistry.com

Sodium Borohydride (NaBH4): Sodium borohydride is a milder reducing agent compared to LiAlH4 and is typically used for the reduction of aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.com It is often used in reductive amination processes to convert a ketone to an amine. While NaBH4 does not typically reduce esters or amides under standard conditions, it can be employed for the reduction of imines formed in situ. masterorganicchemistry.com

Table 2: Hydride Reductions

Reducing Agent Functional Group Targeted Typical Products
Lithium Aluminum Hydride (LiAlH4) Amides, Nitriles, Esters, Carboxylic Acids Alcohols, Amines
Sodium Borohydride (NaBH4) Aldehydes, Ketones, Imines Alcohols, Amines

Nucleophilic Substitution Reactions

The amino and hydroxyl groups of this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

Replacement of Hydroxyl and Amino Groups

Replacement of the Hydroxyl Group: The hydroxyl group is a poor leaving group and typically requires activation before it can be displaced. One common method is the Mitsunobu reaction, which allows for the stereospecific substitution of hydroxyl groups. smolecule.com This reaction can be used to introduce a variety of nucleophiles. smolecule.com

Replacement of the Amino Group: The amino group can also be a target for nucleophilic substitution. For instance, it can react with alkyl halides or acyl chlorides under basic conditions to form substituted cyclobutanol (B46151) derivatives.

Cyclobutane Ring Opening and Rearrangement Reactions

The strained four-membered cyclobutane ring in this compound can undergo ring-opening or rearrangement reactions under certain conditions, a characteristic feature of small ring systems. vulcanchem.com These reactions can be initiated by various factors, including strain relief, temperature, or the presence of catalysts. Ring-opening can lead to the formation of linear aliphatic compounds, while rearrangements might result in the formation of other cyclic structures, such as cyclopentane (B165970) derivatives. smolecule.com For example, some cyclobutane derivatives have been observed to undergo rearrangement to form cyclopentyl structures.

Functional Group Interconversions of Amino and Hydroxyl Functions

The amino and hydroxyl groups of this compound can be chemically modified through various functional group interconversions. These transformations are essential for synthesizing more complex molecules and derivatives.

The primary amino group can undergo oxidation to produce corresponding oximes or nitriles and can also participate in nucleophilic substitution reactions to form a range of derivatives. Similarly, the tertiary hydroxyl group is reactive and can be involved in esterification, oxidation, and dehydration processes. vulcanchem.com It is also susceptible to substitution by other nucleophiles. smolecule.com

A significant strategy in the chemistry of this bifunctional compound is the use of protecting groups. The amino group is often protected, for instance as a dibenzylamino or benzyloxycarbonyl (Cbz) group, to prevent it from interfering with reactions targeting the hydroxyl function. researchgate.net

One notable reaction for the hydroxyl group is the Mitsunobu reaction, which allows for its stereospecific substitution. smolecule.com This reaction typically involves treating the alcohol with triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for substitution with a nucleophile.

Following transformations at other sites of the molecule, the protected amino group can be regenerated. For example, benzyl (B1604629) protecting groups are commonly removed via catalytic hydrogenolysis. researchgate.net

Table 1: Summary of Functional Group Interconversions

Functional Group Reaction Type Reagents/Conditions Product Type
Amino Group Protection Benzyl bromide, K₂CO₃ N-Benzyl derivative
Amino Group Protection Benzyl chloroformate (Cbz-Cl) N-Cbz derivative
Amino Group Oxidation Potassium permanganate or hydrogen peroxide Oxime or Nitrile
Amino Group Nucleophilic Substitution - Various amine derivatives
Hydroxyl Group Esterification Carboxylic acid, condensing agent Ester
Hydroxyl Group Mitsunobu Reaction Triphenylphosphine, DEAD/DIAD Inverted substitution product
Hydroxyl Group Dehydration Acid catalyst Alkene
Hydroxyl Group Oxidation Oxidizing agent Ketone (ring opening may occur)

Metal-Catalyzed Reactions (e.g., Palladium-catalyzed transformations)

Metal-catalyzed reactions are crucial for specific transformations involving this compound, particularly for the deprotection of the amino group.

Palladium-catalyzed hydrogenolysis is a widely employed method for removing N-benzyl protecting groups. researchgate.net This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The efficiency of this deprotection can be significantly enhanced by the use of a co-catalyst. Research has shown that niobic acid supported on carbon (Nb₂O₅/C), an acidic heterogeneous catalyst, facilitates the Pd/C-catalyzed hydrogenative deprotection of both N-benzyl and N-benzyloxycarbonyl (Cbz) groups. researchgate.net This catalytic system is advantageous as the catalysts are easily removed by filtration and can be reused, leading to excellent yields of the deprotected amine without requiring a separate neutralization step. researchgate.net

While the core structure of this compound possesses functional groups amenable to various palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions), specific examples of these transformations starting from the title compound are not extensively detailed in the reviewed literature. sigmaaldrich.commasterorganicchemistry.com Such reactions typically involve coupling an organohalide with an organoboron compound (Suzuki), an amine (Buchwald-Hartwig), or an alkene (Heck), and would require prior functionalization of the cyclobutane ring (e.g., conversion of the hydroxyl group to a halide or triflate). sigmaaldrich.commasterorganicchemistry.com

Table 2: Palladium-Catalyzed Deprotection

Protected Group Catalyst System Solvent Conditions Result
N-Benzyl Pd/C Methanol, Ethanol, or Propanol 0.5-1.5 MPa H₂, 30-45 °C Free amine
N-Benzyl Pd/C and Nb₂O₅/C - Hydrogenation Free amine in excellent yield researchgate.net
N-Benzyloxycarbonyl (Cbz) Pd/C and Nb₂O₅/C - Hydrogenation Free amine in excellent yield researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Amino-3-methylcyclobutan-1-ol (B2814427). NMR and IR spectroscopy, in particular, offer detailed insights into the atomic connectivity and functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound and for differentiating its stereoisomers (cis and trans).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. In a derivative of cis-3-amino-1-methylcyclobutanol, key signals have been reported, including a multiplet for the proton attached to the carbon bearing the hydroxyl group around 3.5 ppm, signals for the cyclobutyl ring protons as a multiplet around 2.4 ppm, and a singlet for the methyl group protons at approximately 1.4 ppm. justia.com A crucial aspect of ¹H NMR in analyzing this compound is the differentiation between cis and trans isomers. The vicinal coupling constants (³J) between protons on adjacent carbons of the cyclobutane (B1203170) ring are diagnostic. Due to the dihedral angles, trans isomers typically exhibit larger coupling constants compared to their cis counterparts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, distinct signals are expected for the methyl carbon, the two methylene (B1212753) carbons of the cyclobutane ring, the quaternary carbon bonded to the amino and methyl groups, and the carbon bearing the hydroxyl group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives This table presents expected chemical shift ranges and observed data for related structures. Exact values for the parent compound may vary based on solvent and specific isomer.

NucleusAtom PositionExpected Chemical Shift (δ, ppm)Notes
¹H-CH-OH~3.5 - 4.5Multiplet, position influenced by stereochemistry.
Cyclobutyl -CH₂-~1.8 - 2.8Complex multiplets.
-CH~1.2 - 1.5Singlet. justia.com
-NH₂ and -OHVariableBroad singlets, position is concentration and solvent dependent.
¹³C-CH-OH~65 - 75
C(NH₂)(CH₃)~50 - 60Quaternary carbon.
Cyclobutyl -CH₂-~35 - 45
-CH₃~25 - 30

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum will prominently feature absorptions characteristic of the hydroxyl (-OH) and amino (-NH₂) groups.

The key diagnostic peaks include a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. docbrown.info The N-H stretching vibrations of the primary amine typically appear in the same region, often as two sharp peaks for the symmetric and asymmetric stretches. nih.gov Other important absorptions include C-H stretching of the alkyl groups just below 3000 cm⁻¹, the N-H bending vibration around 1550-1650 cm⁻¹, and the C-O stretching vibration in the 1000-1200 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching, H-bonded3200 - 3500Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium, often two bands
C-H (Alkane)Stretching2850 - 3000Medium to Strong
N-H (Amine)Bending (Scissoring)1550 - 1650Medium to Strong
C-O (Alcohol)Stretching1000 - 1200Strong

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers.

HPLC is a primary method for determining the chemical purity of this compound. A common approach involves reversed-phase (RP) chromatography. For stability testing of the hydrochloride salt of the trans isomer, a C18 column is often used with a gradient mobile phase of water and acetonitrile (B52724) containing an acidic modifier like 0.1% trifluoroacetic acid (TFA). Detection is typically performed using a UV detector at a low wavelength, such as 207-210 nm, as the compound lacks a strong chromophore. The retention time is a key parameter for identification under specific chromatographic conditions. For the related compound 3-Amino-3-methylbutan-1-ol, a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been utilized. sielc.com

Table 3: Typical HPLC Conditions for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18, 5 µm
Mobile PhaseA: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile
ModeGradient or Isocratic
Flow Rate~1.0 mL/min
DetectionUV at ~210 nm
Retention Time (t_R)Dependent on specific conditions and isomer

Due to the presence of two stereocenters (at C1 and C3), this compound can exist as two pairs of enantiomers (cis and trans diastereomers). Chiral chromatography is essential to separate these stereoisomers and determine the enantiomeric and diastereomeric purity of a sample. Chiral stationary phases (CSPs) are employed for this purpose. Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) or cellulose (B213188) derivatives (e.g., Chiralpak IC), are effective for separating such amino alcohol isomers. sigmaaldrich.com The separation often requires a normal-phase mobile phase, such as a mixture of hexane (B92381) and isopropanol. google.com

Table 4: Representative Chiral HPLC Method for Isomer Separation Based on methods for similar amino alcohols; conditions would be optimized for this compound.

ParameterCondition
ColumnChiral Stationary Phase (e.g., Amylose or Cellulose-based, like Chiralpak AD-H) google.com
Mobile PhaseHexane/Isopropanol mixture (e.g., 90:10 v/v) google.com
Flow Rate~1.0 mL/min
DetectionUV at ~210 nm
OutcomeSeparation of up to four stereoisomers with distinct retention times.

TLC is a rapid and convenient method for monitoring reaction progress and for preliminary separation and identification of isomers. To differentiate between the cis and trans diastereomers of 3-amino-1-methylcyclobutanol hydrochloride, a silica (B1680970) gel TLC plate can be used. A specific mobile phase consisting of ethyl acetate, acetic acid, HCl, and water in a ratio of 11:7:1:1 has been reported to be effective. In such a system, the trans isomer typically exhibits a higher retention factor (Rf) value than the cis isomer. stackexchange.com This difference is attributed to the lower polarity of the trans isomer, where the polar amino and hydroxyl groups are on opposite sides of the ring, leading to weaker interaction with the polar silica gel stationary phase and thus faster migration up the plate. stackexchange.com

Table 5: TLC System for Diastereomer Differentiation

ParameterCondition
Stationary PhaseSilica Gel Plate
Mobile PhaseEthyl Acetate / Acetic Acid / HCl / Water (11:7:1:1 v/v/v/v)
VisualizationNinhydrin stain or other suitable agent
ObservationRf (trans) > Rf (cis) stackexchange.com

Mass Spectrometry for Molecular Weight and Fragment Analysis (e.g., High-Resolution Mass Spectrometry, LC-MS/MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the molecule and its fragments.

In a typical analysis, the compound is ionized, often by electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. For this compound (C₅H₁₁NO), the theoretical exact mass of the protonated species is 116.0919 g/mol . HRMS analysis can confirm this mass with a high degree of precision, often within a few parts per million (ppm), which serves as a primary confirmation of the compound's identity. For instance, in the analysis of related cyclobutane derivatives, HRMS has been successfully used to confirm molecular formulas by comparing the calculated and experimentally found m/z values. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both the identification and quantification of this compound, particularly in complex matrices or for impurity profiling. This technique involves the chromatographic separation of the analyte prior to its introduction into the mass spectrometer. The precursor ion, corresponding to the protonated molecule, is then selected and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. While a specific fragmentation pattern for this compound is not extensively documented in public literature, general fragmentation pathways for cyclic amino alcohols can be predicted. Common fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the amino group. The strained cyclobutane ring may also undergo characteristic ring-opening or fragmentation, providing further structural information. The study of these fragmentation patterns is crucial for distinguishing between isomers and for the structural elucidation of related compounds. ccspublishing.org.cnsavemyexams.com

Table 1: Illustrative HRMS Data for a Cyclobutane Derivative

ParameterValue
Molecular FormulaC₁₈H₂₉NO
Ion[M+H]⁺
Calculated m/z276.2322
Found m/z276.2318

This table illustrates the high accuracy of HRMS in determining the molecular formula of a related cyclobutane compound, demonstrating the capability of the technique. rsc.org

X-ray Crystallography for Absolute Configuration and Regiochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration and regiochemistry, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule.

For this compound, which exists as cis and trans diastereomers, each of which is chiral, X-ray crystallography can precisely determine the spatial arrangement of the amino, methyl, and hydroxyl groups relative to the cyclobutane ring. This allows for the unequivocal assignment of the stereochemistry as, for example, (1R, 3R), (1S, 3S), (1R, 3S), or (1S, 3R). The puckered nature of the cyclobutane ring and the precise bond lengths and angles within the molecule can also be accurately determined.

Table 2: Representative Crystallographic Data Parameters

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules in the unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Arrangement Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. It detects through-space dipolar couplings between nuclei, typically protons, that are close to each other (usually within 5 Å), regardless of whether they are connected by chemical bonds. This makes it an excellent tool for confirming the stereochemistry and conformation of molecules like this compound. youtube.com

In the context of this compound, a NOESY experiment can differentiate between the cis and trans isomers. For the cis isomer, NOE correlations would be expected between the protons of the methyl group and the axial proton at the hydroxyl-bearing carbon, as they would be on the same face of the cyclobutane ring. Conversely, in the trans isomer, such a correlation would be absent or very weak. Instead, correlations might be observed between the methyl protons and protons on the opposite side of the ring.

The analysis of NOESY spectra has been instrumental in assigning the relative stereochemistry of various substituted cyclobutanes. For example, in the study of styryl-cyclobutane derivatives, clear NOE correlations between specific protons on the cyclobutane ring and substituents allowed for the unambiguous determination of their relative spatial arrangement. mdpi.com Similarly, for derivatives of 3-propylcyclobutan-1-ol, 1D NOE analysis has been used to confirm the cis stereochemistry. vu.nl

Table 3: Hypothetical Key NOESY Correlations for cis-3-Amino-3-methylcyclobutan-1-ol

Irradiated Proton(s)Observed NOE Correlation(s)Interpretation
Methyl Protons (-CH₃)Axial Proton at C1 (-CH-OH)Proximity confirms cis relationship between the methyl and hydroxyl groups.
Amino Protons (-NH₂)Equatorial Protons on C2/C4Indicates the orientation of the amino group relative to the ring protons.
Hydroxyl Proton (-OH)Axial Proton at C1Confirms the orientation of the hydroxyl group.

This table presents a hypothetical set of NOE correlations that would be expected for the cis isomer of this compound, illustrating how this technique is used to deduce spatial arrangements.

Computational and Theoretical Investigations of 3 Amino 3 Methylcyclobutan 1 Ol

Quantum Chemical Calculations of Molecular Conformations and Isomer Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the three-dimensional structure and relative stabilities of the isomers of 3-amino-3-methylcyclobutan-1-ol (B2814427). The compound exists as cis and trans diastereomers, arising from the relative positions of the amino and hydroxyl groups on the cyclobutane (B1203170) ring.

The cyclobutane ring itself is not planar but adopts a puckered conformation to alleviate ring strain. This puckering, combined with the stereochemistry of the substituents, leads to distinct, low-energy conformations for both the cis and trans isomers. Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles that characterize these conformations.

Energetic calculations reveal the relative stabilities of these isomers. The trans isomer is generally found to be thermodynamically more stable than the cis isomer due to reduced steric hindrance between the amino and hydroxyl groups. The magnitude of this energy difference can be quantified through computational methods, providing insight into the equilibrium distribution of the isomers.

Table 1: Calculated Relative Energies of this compound Isomers

Isomer Computational Method Basis Set Relative Energy (kcal/mol)
cis-3-Amino-3-methylcyclobutan-1-ol DFT (B3LYP) 6-31G(d) +1.5 - 2.5

Note: The values in this table are representative and can vary depending on the specific computational level of theory and solvent model used.

Reaction Mechanism Studies and Transition State Analysis (e.g., Grignard Reaction Mechanism)

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions that form this compound. A common synthetic route involves the reaction of a Grignard reagent with a ketone, such as 3-amino-3-methylcyclobutan-1-one. nih.gov Theoretical studies can map out the entire reaction pathway, from reactants to products, including the high-energy transition states.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile helps to understand the stereoselectivity of the reaction, explaining why one isomer may be formed in preference to another. For instance, the approach of the Grignard reagent to the carbonyl carbon of the cyclobutanone (B123998) can be sterically hindered, and computational models can predict the most favorable trajectory, leading to the observed major product.

Transition state analysis provides a "snapshot" of the molecular geometry at the peak of the energy barrier. By examining the bond-forming and bond-breaking processes in the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity.

Theoretical Descriptors and Molecular Docking Preparations

For applications in medicinal chemistry, theoretical descriptors of this compound can be calculated to predict its physicochemical properties and potential biological activity. nih.gov These descriptors, derived from the computed molecular structure, include properties like molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov

Table 2: Computed Molecular Descriptors for this compound

Descriptor Value
Molecular Formula C5H11NO nih.gov
Molecular Weight 101.15 g/mol nih.gov
XLogP3-AA -0.6 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 0 nih.gov
Polar Surface Area 46.3 Ų nih.gov

These descriptors are crucial for preparing the molecule for molecular docking simulations. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Accurate theoretical descriptors and a well-defined 3D conformation are essential for the successful prediction of binding affinity and mode of interaction, which can guide the design of new therapeutic agents. d-nb.info

Frontier Orbital Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons.

For this compound, the HOMO is typically localized on the nitrogen atom of the amino group, making it a primary site for electrophilic attack. The LUMO, on the other hand, is generally distributed across the carbon-oxygen and carbon-nitrogen bonds, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Table 3: Frontier Orbital Properties of this compound (Representative Values)

Orbital Energy (eV) Primary Localization
HOMO -9.5 to -10.5 Nitrogen lone pair
LUMO +3.0 to +4.0 C-O and C-N antibonding orbitals

Note: These values are illustrative and depend on the computational method.

By analyzing the shapes and energies of the frontier orbitals, chemists can predict how this compound will interact with other reagents, guiding the design of new reactions and the understanding of its chemical behavior.

Kinetic Modeling of Degradation Pathways

Computational methods can be used to model the potential degradation pathways of this compound under various conditions. researchgate.net By simulating reactions such as oxidation, dehydration, or ring-opening, it is possible to identify the most likely degradation products and the mechanisms by which they are formed.

Kinetic modeling involves calculating the activation energies for each potential degradation step. The pathways with the lowest activation barriers will be the most kinetically favorable. This information is valuable for assessing the stability of the compound and for predicting its shelf-life and potential decomposition products. For example, under acidic conditions, protonation of the hydroxyl group followed by loss of water could initiate a ring-rearrangement or cleavage. Computational modeling can determine the feasibility of such pathways.

These theoretical studies provide a comprehensive understanding of the chemical nature of this compound, from its fundamental structure and stability to its reactivity and potential transformations. This knowledge is essential for its effective use in chemical synthesis and other applications.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes with Enhanced Efficiency

Future efforts will likely concentrate on the design and implementation of novel catalytic systems that can achieve high diastereoselectivity and enantioselectivity in a single step. For instance, the use of chiral catalysts in reductive amination processes starting from a suitable cyclobutanone (B123998) precursor is a promising avenue. Additionally, exploring enzymatic or biocatalytic approaches could offer a greener and more efficient alternative to traditional chemical methods. The development of robust and scalable stereoselective syntheses will be crucial for making this valuable building block more accessible for drug discovery programs and other applications. researchgate.net

Exploration of New Chemical Transformations and Cascade Reactions

The functional groups of 3-amino-3-methylcyclobutan-1-ol (B2814427)—the amino and hydroxyl moieties—provide reactive handles for a wide array of chemical transformations. Future research will undoubtedly delve into exploring new and innovative ways to functionalize this scaffold, thereby expanding its synthetic utility. This includes the development of novel protection and deprotection strategies, as well as the discovery of new reactions that are specific to the cyclobutane (B1203170) ring system.

A particularly exciting area of future research is the design of cascade or domino reactions involving this compound. researchgate.net These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient and atom-economical approach to building molecular complexity. researchgate.net By carefully designing reaction sequences that leverage the inherent reactivity of the starting material, complex polycyclic structures incorporating the cyclobutane motif could be accessed in a streamlined fashion. researchgate.net Such strategies would be invaluable for the rapid generation of diverse compound libraries for high-throughput screening.

Advanced Computational Studies for Predictive Synthesis and Reactivity

In recent years, computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. For this compound, advanced computational studies can provide deep insights into its conformational preferences, electronic properties, and reactivity. This knowledge can be leveraged to predict the outcome of chemical reactions, design more efficient synthetic routes, and even forecast the biological activity of its derivatives.

Future research in this area will likely involve the use of sophisticated computational models to:

Predict Stereochemical Outcomes: By modeling the transition states of catalytic reactions, researchers can predict which stereoisomer will be preferentially formed, thus guiding the selection of the optimal catalyst and reaction conditions.

Elucidate Reaction Mechanisms: Computational studies can help to unravel the intricate mechanistic details of novel chemical transformations, providing a rational basis for reaction optimization.

Design Novel Derivatives: By simulating the binding of this compound derivatives to biological targets, computational methods can aid in the design of new drug candidates with improved potency and selectivity.

The synergy between computational and experimental chemistry will be crucial for accelerating the discovery and development of new applications for this important chemical entity.

Applications in New Chemical Biology Probes and Catalysis Systems

The unique structural and functional properties of this compound make it an attractive scaffold for the development of novel chemical biology probes and catalysis systems.

Chemical Biology Probes: Chemical probes are small molecules that are used to study and manipulate biological processes. unc.edu The rigid cyclobutane core of this compound can serve as a template for the design of probes with high target specificity. By attaching fluorescent tags, photoaffinity labels, or other reporter groups to the amino or hydroxyl functionalities, researchers can create powerful tools for visualizing and interrogating biological systems.

Catalysis Systems: The amino and hydroxyl groups of this compound can also be utilized as coordinating ligands for metal-based catalysts. researchgate.net By carefully designing chiral ligands derived from this scaffold, it may be possible to develop new asymmetric catalysts for a variety of important chemical transformations. harvard.edu The rigid nature of the cyclobutane ring could impart a high degree of stereocontrol in these catalytic processes. The exploration of its derivatives as organocatalysts also presents a promising research direction. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-Amino-3-methylcyclobutan-1-ol, and how can reaction conditions be optimized?

The synthesis of cyclobutane derivatives like this compound often involves reductive amination or nucleophilic substitution. For example, similar compounds are synthesized by reacting cyclobutanone derivatives with methylamine under controlled conditions, followed by reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol at 0–25°C to stabilize intermediates . Optimization includes adjusting temperature, solvent polarity, and reagent stoichiometry to improve yield and purity. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the cyclobutane ring strain and substituent positions. For stereoisomers, NOESY or ROESY can differentiate diastereomers by spatial proton interactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₆H₁₃NO for related analogs) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretching at ~3200 cm⁻¹, -NH₂ bending at ~1600 cm⁻¹) .

Q. How does the cyclobutane ring influence the compound’s reactivity in substitution or oxidation reactions?

The strained cyclobutane ring increases susceptibility to ring-opening reactions. For example:

  • Oxidation : Using KMnO₄ or CrO₃ may convert the hydroxyl group to a ketone or carboxylic acid, but ring strain can lead to side reactions like fragmentation .
  • Substitution : Nucleophiles (e.g., alkyl halides) target the amino group, but steric hindrance from the methyl group may slow kinetics .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

  • Chiral Auxiliaries : Use (S)- or (R)-configured precursors during synthesis to enforce desired stereochemistry .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze enantiomers in racemic mixtures .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® IA/IB) resolve enantiomers, with mobile phases optimized for polar functional groups .

Q. How can computational modeling predict the biological activity of this compound?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes, receptors). The amino and hydroxyl groups may form hydrogen bonds with active sites .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl group hydrophobicity) with observed bioactivity .
  • MD Simulations : Molecular dynamics assess conformational stability in aqueous or lipid environments, critical for blood-brain barrier penetration .

Q. What are the key contradictions in reported data on cyclobutane-amino alcohol derivatives, and how can they be resolved?

  • Reactivity Discrepancies : Some studies report facile ring-opening under mild conditions, while others note stability. Resolution involves standardizing reaction conditions (e.g., solvent, catalyst) .
  • Biological Activity Gaps : Limited in vivo data exist for amino-cyclobutanol derivatives. Bridging this requires collaborative validation across multiple assays (e.g., enzyme inhibition, cell toxicity) .

Methodological Considerations

Q. How should researchers design experiments to study the metabolic stability of this compound?

  • In Vitro Assays : Use liver microsomes or hepatocytes to track metabolic degradation via LC-MS. Monitor hydroxylation or deamination pathways .
  • Isotope Labeling : ¹⁴C-labeled compounds quantify metabolite formation in excretion studies .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

  • HPLC-UV/FLD : High-performance liquid chromatography with fluorescence detection enhances sensitivity for low-concentration byproducts (e.g., unreacted amines) .
  • GC-MS Headspace Analysis : Detects volatile impurities (e.g., residual solvents) with ppb-level precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.